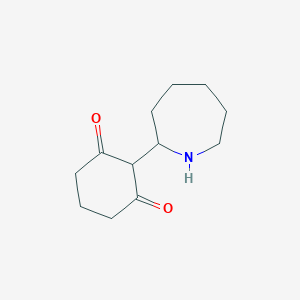

2-(Azepan-2-yl)cyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Azepan-2-yl)cyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring a seven-membered azepane ring (a saturated heterocycle with one nitrogen atom) attached at the C2 position of the dione core. Cyclohexane-1,3-dione derivatives are renowned for their versatility in medicinal and agrochemical applications due to their ability to chelate metal ions (e.g., Fe²⁺ in enzyme active sites) and participate in diverse synthetic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-2-yl)cyclohexane-1,3-dione involves the reaction of cyclohexane-1,3-dione with azepane under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol . The reaction is monitored using thin-layer chromatography (TLC) to ensure the completion of the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis of 2-(Azepan-2-yl)cyclohexane-1,3-dione

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the use of azepan derivatives as starting materials, which undergo cyclization and functionalization to yield the target compound. This approach allows for the introduction of various substituents that can enhance biological activity.

Herbicidal Properties

Recent studies have demonstrated that derivatives of cyclohexane-1,3-dione exhibit significant herbicidal activity. For instance, a study focused on the inhibitory effects of 2-acyl-cyclohexane-1,3-diones on the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in the biosynthesis of tocopherols and plastoquinones in plants. The findings indicated that certain derivatives possess higher inhibitory potency than commercial herbicides like sulcotrione .

Table 1: Inhibitory Activity of Cyclohexane Derivatives on HPPD

| Compound | I50 (μM) | Comparison |

|---|---|---|

| 5d | 0.18 | More potent than sulcotrione (0.25 μM) |

| 16b | Similar to sulcotrione | Active against HPPD |

Anti-inflammatory Effects

The compound has also been investigated for its potential as an anti-inflammatory agent. Research has identified related compounds, such as 3-(acylamino)azepan-2-ones, which act as broad-spectrum chemokine inhibitors. These compounds demonstrate stability in vivo and exhibit significant anti-inflammatory activity at low dosages (e.g., 1 mg/kg) . This suggests that modifications to the azepan structure can lead to effective therapeutic agents.

Herbicide Development

A comprehensive study involved synthesizing a series of cyclohexane derivatives and evaluating their herbicidal activity against various plant species. The results showed a clear correlation between structural features (such as alkyl chain length and presence of functional groups) and biological activity, leading to the identification of optimal candidates for further development .

Pharmacological Evaluation

In another study focusing on the pharmacokinetics of azepan derivatives, researchers found that certain modifications enhanced oral bioavailability and stability in serum. These findings support the potential use of these compounds in pharmaceutical formulations targeting inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(Azepan-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Diversity

The biological and physicochemical properties of cyclohexane-1,3-dione derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Structural and Functional Insights

- Azepane vs. Aromatic Substituents: The azepane ring introduces conformational flexibility and enhanced lipophilicity compared to rigid aromatic groups (e.g., bromophenyl in 5c or benzoyl in nitisinone). This may improve membrane permeability but could reduce target specificity due to steric bulk .

- Enzyme Inhibition: Nitisinone’s nitro-trifluoromethyl group enables strong 4-HPPD inhibition via Fe²⁺ chelation and π-stacking interactions .

- Anticancer Activity: Compound 5c’s bromophenyl group contributes to hydrophobic interactions with the 2ZOQ protein active site . The azepane’s larger size might hinder binding or create novel interaction surfaces.

ADMET and Pharmacokinetic Considerations

- Lipophilicity: Azepane’s hydrophobicity (LogP ~2.5–3.5) may enhance blood-brain barrier penetration compared to polar groups (e.g., nitro in nitisinone, LogP ~1.8) but could increase metabolic instability .

- Metabolism : The azepane ring is susceptible to cytochrome P450 oxidation, whereas halogenated aryl groups (e.g., bromophenyl in 5c) resist degradation .

Biological Activity

2-(Azepan-2-yl)cyclohexane-1,3-dione is a compound of interest due to its potential biological activities, particularly as an herbicide and in various pharmacological applications. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the formation of the cyclohexane ring with a 1,3-dione functional group. The presence of the azepane moiety is crucial as it influences the compound's biological properties. The structural formula can be represented as follows:

Herbicidal Activity

One of the primary biological activities attributed to this compound is its role as an inhibitor of p-hydroxyphenylpyruvate dioxygenase (HPPD), an essential enzyme in the biosynthesis pathway of plastoquinone. This inhibition is significant for herbicidal applications, particularly in controlling weeds.

Inhibitory Potency:

The compound has demonstrated substantial inhibitory activity against HPPD with an I50 value indicating the concentration required to inhibit 50% of the enzyme activity. For instance, derivatives of 2-acyl-cyclohexane-1,3-diones showed varying potencies, with some exhibiting I50 values lower than that of commercial herbicides like sulcotrione .

Pharmacological Activities

Beyond its herbicidal properties, research has indicated potential pharmacological applications of this compound. It has been evaluated for various activities including:

- Antioxidant Activity: The compound's structure suggests it may possess antioxidant properties, which are beneficial in mitigating oxidative stress.

- Anticancer Activity: Preliminary studies have indicated that compounds with similar structural features exhibit cytotoxic effects against cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific structural features are critical for enhancing biological activity:

- Presence of the 1,3-Dione Group: Essential for HPPD inhibition.

- Aliphatic Side Chains: The optimal chain length appears to be around 11 carbons for maximum inhibitory effect.

- Functional Groups: Additional functional groups such as double bonds or hydroxyl groups can reduce activity .

Case Study 1: Herbicidal Efficacy

A study focused on the herbicidal efficacy of various derivatives showed that compounds with longer aliphatic side chains exhibited increased potency against HPPD. The most effective derivative in this study had a side chain length of 11 carbons and demonstrated a significant reduction in weed growth compared to controls .

Case Study 2: Anticancer Potential

Another investigation assessed the cytotoxic effects of related compounds on hepatocellular carcinoma cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation, suggesting potential for further development as anticancer agents .

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

209.28 g/mol |

IUPAC Name |

2-(azepan-2-yl)cyclohexane-1,3-dione |

InChI |

InChI=1S/C12H19NO2/c14-10-6-4-7-11(15)12(10)9-5-2-1-3-8-13-9/h9,12-13H,1-8H2 |

InChI Key |

VNRBOSRGMUEFKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(NCC1)C2C(=O)CCCC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.